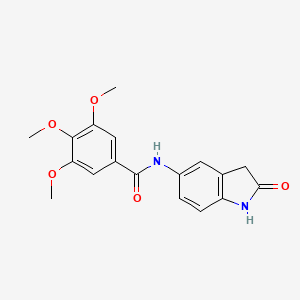

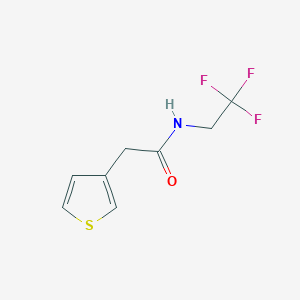

![molecular formula C10H12N2O B2575909 3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile CAS No. 672326-25-9](/img/structure/B2575909.png)

3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile” is a chemical compound with the CAS Number: 672326-25-9 . It has a molecular weight of 176.22 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The Inchi Code for “3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile” is 1S/C10H12N2O/c1-12-7-10 (13)9-4-2-3-8 (5-9)6-11/h2-5,10,12-13H,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen

Pharmacology: Adrenergic Receptor Studies

This compound is structurally related to phenylephrine, a known adrenergic receptor agonist . It can be used to study the binding affinity and agonistic/antagonistic effects on adrenergic receptors, which are crucial in cardiovascular research, especially for conditions like hypertension and heart failure.

Biochemistry: Enzyme Kinetics

In biochemistry, this compound’s interaction with enzymes can be studied to understand its role as a potential inhibitor or activator. This can provide insights into enzyme kinetics and help in the design of new drugs or biochemical probes .

Medical Research: Optical Biosensors

The compound’s ability to absorb and emit light makes it a candidate for use in optical biosensors. These sensors can be used for non-invasive longitudinal measurements of biological analytes, such as calcium ions in blood vessels, which is significant in medical diagnostics .

Industrial Applications: Organic Synthesis

As an organic building block, this compound can be used in the synthesis of complex organic molecules. Its phenolic and amino functional groups make it versatile for various chemical reactions, contributing to the production of pharmaceuticals and fine chemicals .

Environmental Studies: Metal Ion Complexation

Studies have shown that similar compounds can form complexes with metal ions. This property can be utilized in environmental chemistry for the removal or detection of heavy metals in water sources, aiding in pollution control and water treatment processes .

Neuroscience: Neurotransmitter Mimicry

Due to its structural similarity to neurotransmitters like norepinephrine, this compound can be used in neuroscience to study synaptic transmission. It can help in understanding the mechanisms of action of neurotransmitters and in the development of treatments for neurological disorders .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile are the alpha-1 adrenergic receptors (ADRA1A, ADRA1B, and ADRA1D) in the human body . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s ‘fight or flight’ response.

Mode of Action

3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile interacts with its targets, the alpha-1 adrenergic receptors, by binding to them. This binding triggers a series of biochemical reactions that result in the activation of these receptors

Biochemical Pathways

Upon activation of the alpha-1 adrenergic receptors by 3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile, several biochemical pathways are affected

Eigenschaften

IUPAC Name |

3-[1-hydroxy-2-(methylamino)ethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-7-10(13)9-4-2-3-8(5-9)6-11/h2-5,10,12-13H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPLVWQWPYLUSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=CC(=C1)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-morpholin-4-ylsulfonyl-N-[4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2575836.png)

![3-((3,5-dimethoxybenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2575837.png)

![2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2575838.png)

![N~4~-(4-methoxyphenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2575840.png)

![1-[(2-Methoxyphenyl)methyl]imidazole-4-carboxylic acid;hydrochloride](/img/structure/B2575845.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[2-(1,3-thiazol-2-yl)propyl]but-2-enamide](/img/structure/B2575849.png)